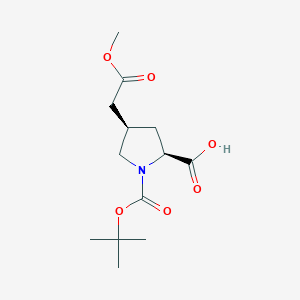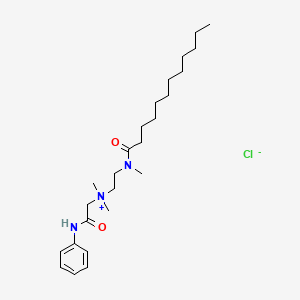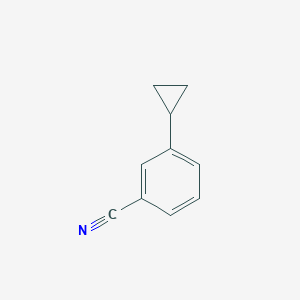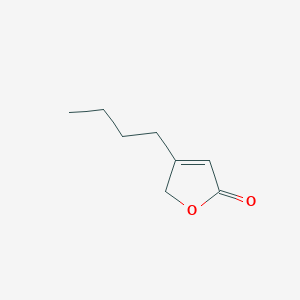
2-Amino-6-methoxy-1-indanone hydrochloride
Overview
Description
2-Amino-6-methoxy-1-indanone hydrochloride is a versatile chemical compound with a unique structure that has garnered significant attention in scientific research
Mechanism of Action
Target of Action
It’s known that 2-aminoindan, an analog of amphetamine, shows potential bronchodilator and analgesic effects . This suggests that 2-Amino-6-methoxy-1-indanone hydrochloride might interact with similar targets, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines.
Mode of Action
For instance, it could bind to adrenergic receptors, triggering a series of intracellular events that lead to the observed bronchodilator and analgesic effects .
Biochemical Pathways
Given its potential interaction with adrenergic receptors , it might influence pathways related to the regulation of smooth muscle contraction and pain perception
Result of Action
Based on its potential bronchodilator and analgesic effects , it might relax smooth muscle cells in the airways and modulate pain signaling pathways, respectively.
Biochemical Analysis
Biochemical Properties
. The nature of these interactions involves the nitrogen acting as a nucleophile in competition with oxygen .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6-methoxy-1-indanone hydrochloride is not fully elucidated. It’s known that the oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-1-indanone hydrochloride typically involves the reaction of 6-methoxy-1-indanone with appropriate reagents to introduce the amino group at the 2-position. One common method involves the use of amyl nitrite in methanol with hydrochloric acid to form the hydroxyimino ketone, which is then reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amines or alcohols.
Scientific Research Applications
2-Amino-6-methoxy-1-indanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-6-methoxy-1-indanone hydrochloride can be compared with other similar compounds, such as:
6-Methoxy-1-indanone: Lacks the amino group, resulting in different chemical and biological properties.
2-Amino-1-indanone:
The uniqueness of this compound lies in its combined amino and methoxy functionalities, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJISUSJNUSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20636340 | |
| Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-76-0 | |
| Record name | 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10681 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3053489.png)


silane](/img/structure/B3053494.png)








